3-amino-4-ethyl-N-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4-ethyl-N-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that belongs to the class of thienoquinolines This compound is characterized by its unique structure, which includes a thienoquinoline core, an amino group, an ethyl group, a fluorophenyl group, and a carboxamide group
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , and quinoline derivatives have been found to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .
Mode of Action
For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may affect a variety of biochemical pathways.
Result of Action
It is known that similar compounds have shown substantial antiviral activity , suggesting that this compound may also have significant biological effects.
Preparation Methods
The synthesis of 3-amino-4-ethyl-N-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves several steps. One common synthetic route includes the following steps:
Formation of the Thienoquinoline Core: The synthesis begins with the formation of the thienoquinoline core through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as 2-aminobenzothiophene, with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction. This can be done by reacting the thienoquinoline intermediate with an amine, such as ammonia or an alkylamine, under suitable conditions.
Addition of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction. This involves reacting the thienoquinoline intermediate with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base.
Incorporation of the Fluorophenyl Group: The fluorophenyl group is introduced through a coupling reaction, such as a Suzuki-Miyaura coupling. This involves reacting the thienoquinoline intermediate with a fluorophenylboronic acid or a fluorophenyl halide in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction. This involves reacting the thienoquinoline intermediate with an amide, such as an amine or an amide derivative, under suitable conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-amino-4-ethyl-N-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the amino group or other functional groups are oxidized to form new products. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the carbonyl group or other functional groups are reduced to form new products. Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halides, nucleophiles, and electrophiles.
Coupling: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds. Common reagents for coupling reactions include boronic acids, halides, and palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-amino-4-ethyl-N-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other complex organic molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is used in biological research to study its effects on various biological systems
Medicine: The compound is being investigated for its potential therapeutic applications. Its unique structure and functional groups may make it a promising candidate for the development of new drugs or treatments for various diseases.
Industry: The compound is used in industrial research to develop new materials or products. Its unique properties may make it useful in the development of new polymers, coatings, or other materials.
Comparison with Similar Compounds
3-amino-4-ethyl-N-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can be compared with other similar compounds, such as:
Thienoquinolines: Compounds with a similar thienoquinoline core structure. These compounds may have similar chemical properties and biological activities.
Fluorophenyl Compounds: Compounds with a similar fluorophenyl group. These compounds may have similar chemical reactivity and biological effects.
Carboxamides: Compounds with a similar carboxamide group. These compounds may have similar chemical stability and biological activities.
Properties
IUPAC Name |
3-amino-4-ethyl-N-(4-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c1-4-13-16-14(9-22(2,3)10-15(16)27)26-21-17(13)18(24)19(29-21)20(28)25-12-7-5-11(23)6-8-12/h5-8H,4,9-10,24H2,1-3H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDANHZYMUXCDQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=C(SC2=NC3=C1C(=O)CC(C3)(C)C)C(=O)NC4=CC=C(C=C4)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.